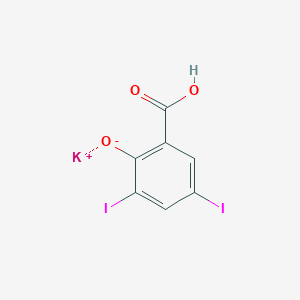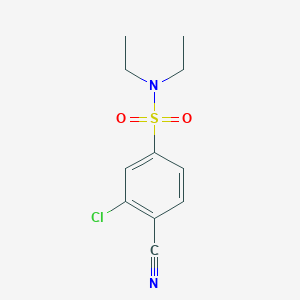![molecular formula C9H7ClN2O B14916104 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B14916104.png)
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one is a chemical compound that belongs to the class of pyrrolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a chloro group and a pyrrolo[2,3-b]pyridine moiety in its structure makes it a valuable scaffold for various chemical reactions and biological studies.
准备方法
The synthesis of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chloro-1H-pyrrolo[2,3-b]pyridine.
Acylation Reaction: The 4-chloro-1H-pyrrolo[2,3-b]pyridine is then subjected to an acylation reaction using ethanoyl chloride in the presence of a base such as pyridine or triethylamine. This reaction is usually carried out under reflux conditions to ensure complete conversion.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired this compound in high purity.
化学反应分析
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The ethanone moiety can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
科学研究应用
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, which are important in cancer therapy.
Biological Studies: The compound is used to study the inhibition of fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration.
Chemical Biology: It serves as a probe to investigate various biological pathways and molecular interactions.
作用机制
The mechanism of action of 1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one involves the inhibition of specific molecular targets such as FGFRs. Upon binding to these receptors, the compound prevents their activation and subsequent downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition leads to reduced cell proliferation and migration, making it a potential therapeutic agent for cancer treatment.
相似化合物的比较
1-(4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one can be compared with other similar compounds such as:
1-(5-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone: This compound has a methyl group instead of a chloro group, which may affect its reactivity and biological activity.
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol:
4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine: This compound has a triisopropylsilyl group, which provides steric hindrance and may influence its chemical behavior.
属性
分子式 |
C9H7ClN2O |
|---|---|
分子量 |
194.62 g/mol |
IUPAC 名称 |
1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)ethanone |
InChI |
InChI=1S/C9H7ClN2O/c1-5(13)7-4-12-9-6(8(7)10)2-3-11-9/h2-4H,1H3,(H,11,12) |
InChI 键 |
XIHYFBBXXNJWDS-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CN=C2C(=C1Cl)C=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


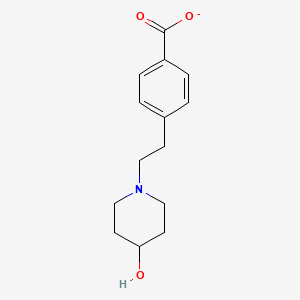
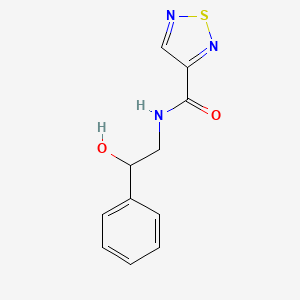
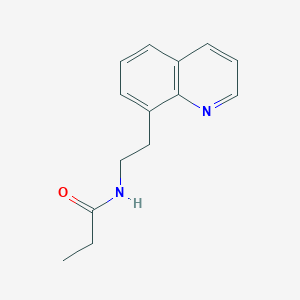
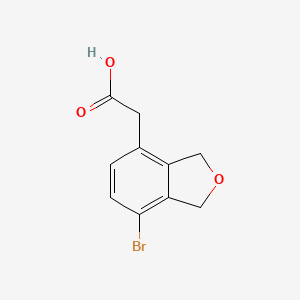
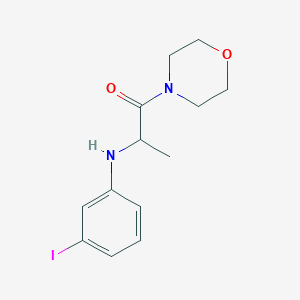
![2-{[(2,2,2-trichloro-1-{[(2E)-3-phenylprop-2-enoyl]amino}ethyl)carbamothioyl]amino}benzoic acid](/img/structure/B14916044.png)
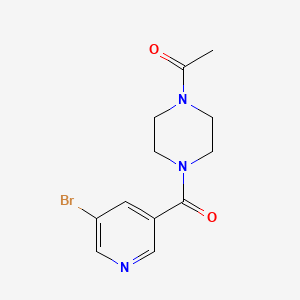
![2-nitro-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B14916048.png)
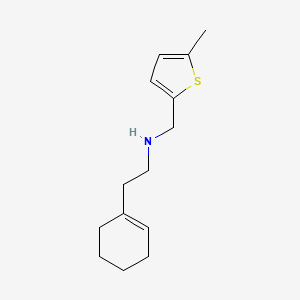
![5A,6-dihydrodibenzo[b,f]oxepine-2,4-diamine](/img/structure/B14916053.png)
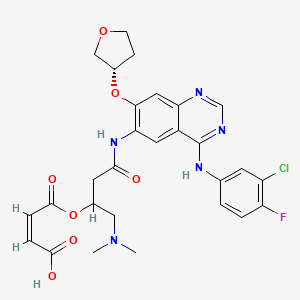
![1-(4-Methylphenyl)-4-[4-(phenylsulfonyl)piperazin-1-yl]phthalazine](/img/structure/B14916066.png)
